1-Iodo-3-(octyloxy)benzene

Description

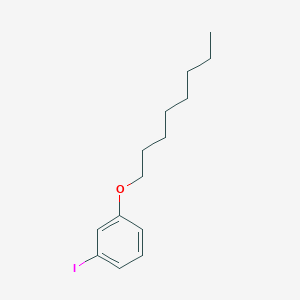

1-Iodo-3-(octyloxy)benzene is an aromatic compound featuring an iodine substituent at the para position relative to an octyloxy chain (-O-C₈H₁₇) on a benzene ring. This structure combines the electron-withdrawing iodine atom with a long alkyl ether chain, conferring unique physicochemical properties. The octyloxy group enhances solubility in nonpolar solvents and may facilitate self-assembly in liquid crystalline or polymeric materials, as seen in its use in fullerene-based polymers for organic electronics . The iodine atom serves as a reactive site for cross-coupling reactions, such as Mizoroki–Heck or Suzuki–Miyaura couplings, making it valuable in synthetic chemistry .

Properties

IUPAC Name |

1-iodo-3-octoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21IO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNNGTGXDUVZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(octyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-(octyloxy)benzene using iodine and an oxidizing agent such as hydrogen peroxide or urea-hydrogen peroxide (UHP) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, ensuring the preservation of the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of environmentally friendly solvents and reagents is crucial for sustainable industrial processes.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(octyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form iodinated derivatives or reduction to remove the iodine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or organic solvents.

Oxidation: Molecular iodine or iodides with oxidizing agents like hydrogen peroxide.

Major Products:

Substitution Products: Various substituted benzene derivatives.

Coupling Products: Biaryl compounds.

Oxidation Products: Iodinated aromatic compounds.

Scientific Research Applications

1-Iodo-3-(octyloxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: Used in the development of organic electronic materials and liquid crystals.

Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds.

Catalysis: Employed in catalytic processes involving palladium and other transition metals.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(octyloxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atom. This activation facilitates electrophilic substitution reactions. In coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, forming a palladium-aryl intermediate that undergoes transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

1-Iodo-3-(trifluoromethoxy)benzene

- Structure : Replaces the octyloxy group with a trifluoromethoxy (-O-CF₃) group.

- Properties : The electron-withdrawing -CF₃ group increases electrophilicity at the iodine site, enhancing reactivity in palladium-catalyzed couplings. Boiling point: 185–186°C; density: 1.855 g/cm³ .

- Applications : Used in synthesizing Mycobacterium tuberculosis proteasome inhibitors .

1-Iodo-3-(undec-10-enyloxy)benzene

- Structure : Features an unsaturated undecenyloxy chain (-O-C₁₁H₂₀-CH₂CH₂).

- Synthesis: Prepared via alkylation of 3-iodophenol with 11-iodoundec-1-ene under reflux with K₂CO₃ and 18-crown-6 .

- Applications : The terminal alkene enables further functionalization (e.g., hydroformylation) for bioactive molecule synthesis.

1-Iodo-3-(2-methoxyethoxy)benzene

1-Iodo-3-(trifluoromethyl)benzene

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.